molecular formula C21H18ClN3O2S B2756931 4-chlorobenzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate CAS No. 866039-17-0

4-chlorobenzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate

Katalognummer: B2756931
CAS-Nummer: 866039-17-0
Molekulargewicht: 411.9
InChI-Schlüssel: FINBXKOTYOGYEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-chlorobenzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate is a structurally complex heterocyclic molecule featuring a thieno[2,3-b]pyridine core substituted with methyl groups at positions 4 and 6, a 1H-pyrrol-1-yl moiety at position 3, and a 4-chlorobenzyl carbamate group at position 2.

Eigenschaften

IUPAC Name

(4-chlorophenyl)methyl N-(4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O2S/c1-13-11-14(2)23-19-17(13)18(25-9-3-4-10-25)20(28-19)24-21(26)27-12-15-5-7-16(22)8-6-15/h3-11H,12H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINBXKOTYOGYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)NC(=O)OCC3=CC=C(C=C3)Cl)N4C=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-Chlorobenzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate is a chemical compound with significant potential in medicinal chemistry. Its structure suggests it may exhibit various biological activities, particularly in antibacterial and anticancer fields. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

  • Molecular Formula : C21H18ClN3O2S
  • Molecular Weight : 411.90 g/mol
  • CAS Number : 477854-71-0

Biological Activity Overview

The biological activity of 4-chlorobenzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate has been investigated primarily in the context of its antibacterial and anticancer properties.

Antibacterial Activity

Research has indicated that derivatives of thienopyridine compounds can inhibit bacterial DNA gyrase and topoisomerase IV, which are critical enzymes for bacterial replication. The compound demonstrated:

  • Inhibition against E. coli DNA gyrase : IC50 values in the range of 0.040–3.4 μM were reported for similar carbamate derivatives, suggesting a potential for strong antibacterial activity against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various studies:

  • Cell Line Testing : In vitro studies have shown significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Compounds with similar structures exhibited IC50 values ranging from 0.2 to 5.85 μM against these cell lines .

Table 1: Biological Activity Summary of Related Compounds

Compound NameTargetIC50 Value (μM)Reference
Thienopyridine DerivativeE. coli DNA gyrase0.040 - 3.4
Carbamate AnalogsMCF-7 Cell Line0.55 - 5.85
Benzamide DerivativeA549 Cell Line<10

The mechanism of action for the antibacterial activity is primarily through the inhibition of topoisomerases, which are crucial for DNA replication in bacteria. The interaction with these enzymes can lead to bacterial cell death due to impaired DNA synthesis.

For anticancer activity, the inhibition of proliferation in cancer cells is attributed to the disruption of key cellular processes such as DNA replication and repair mechanisms.

Toxicity Profile

Preliminary toxicity assessments against human liver cell lines (HepG2) indicated that compounds similar to 4-chlorobenzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate were not significantly toxic, suggesting a favorable therapeutic index for further development .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

The compound is associated with several pharmacological activities, primarily due to the thienopyridine core structure which is known for its diverse biological effects.

Anticancer Activity

Thienopyridine derivatives have been extensively studied for their anticancer properties. Research indicates that modifications to the thienopyridine structure can enhance selectivity and potency against various cancer cell lines. For instance, compounds similar to 4-chlorobenzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate have shown promising results in inhibiting tumor growth by targeting specific enzymes involved in cell proliferation .

Antiviral Properties

The antiviral potential of thienopyridines has also been explored. Some derivatives have demonstrated efficacy against viral infections by interfering with viral replication mechanisms. The compound's structure suggests it may serve as a lead for developing antiviral agents .

Anti-inflammatory Effects

Compounds within this class have exhibited anti-inflammatory activity, making them candidates for treating conditions characterized by inflammation. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators .

Antimicrobial Activity

Research indicates that thienopyridine derivatives possess antimicrobial properties, including activity against various bacterial strains. The specific compound may not have been tested extensively yet, but its structural analogs have shown significant antimicrobial effects .

Synthesis and Development

The synthesis of 4-chlorobenzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate typically involves multi-step organic reactions. Key steps may include:

  • Formation of the thienopyridine core.
  • Introduction of the chlorobenzyl and carbamate functional groups through nucleophilic substitutions and acylation reactions.

This synthetic pathway allows for the exploration of various substitutions that can enhance biological activity or modify pharmacokinetic properties.

Case Studies

Several studies highlight the efficacy of thienopyridine derivatives:

  • Cytotoxicity Assessments : In vitro studies on human cancer cell lines have revealed that certain thienopyridine derivatives exhibit significant cytotoxic effects while maintaining low toxicity profiles in normal cells, indicating their potential as anticancer agents .
  • Antitubercular Activity : Some compounds with structural similarities to 4-chlorobenzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate have been evaluated for their antitubercular activity, showing promising results against Mycobacterium tuberculosis with IC50 values indicating effective inhibition .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Ethyl N-[4,6-Dimethyl-3-(1H-Pyrrol-1-yl)Thieno[2,3-b]Pyridin-2-yl]Carbamate (CAS 919107-57-6)

This ethyl carbamate analog shares the same thieno[2,3-b]pyridine core and substituents (4,6-dimethyl, 3-pyrrolyl) as the target compound but differs in the carbamate group’s alkyl chain (ethyl vs. 4-chlorobenzyl). The molecular formula is C16H17N3O2S (MW: 315.39 g/mol) . Key differences:

  • Lipophilicity : The 4-chlorobenzyl group in the target compound increases hydrophobicity (clogP ~4.5 estimated) compared to the ethyl analog (clogP ~2.8).
  • Synthetic Flexibility : The ethyl carbamate may serve as an intermediate for further derivatization (e.g., nucleophilic substitution of the ethyl group).

Thieno[2,3-b]Pyridine Derivatives with Aryl Substituents

Compound 5a (2-acetyl-5-[(4-chlorophenyl)diazenyl]-4,6-diphenyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine) shares the thieno[2,3-b]pyridine core and pyrrolyl group but incorporates a diazenyl linker and acetyl/phenyl substituents . Key distinctions:

  • Reactivity : The diazenyl group in 5a enables conjugation-dependent applications (e.g., dyes or sensors), whereas the carbamate in the target compound may offer hydrolytic stability.
  • Molecular Weight : 5a (MW: 593.05 g/mol) is significantly bulkier than the target compound (estimated MW: ~454.93 g/mol), impacting solubility and diffusion properties.

Thiazolo[3,2-a]Pyrimidine Derivatives (11a, 11b)

Compounds 11a and 11b from feature a thiazolo[3,2-a]pyrimidine core instead of thieno[2,3-b]pyridine but share functional groups (e.g., nitrile, arylidenes). For example, 11a (MW: 386.43 g/mol) has a 2,4,6-trimethylbenzylidene substituent, while 11b (MW: 403.45 g/mol) includes a 4-cyanobenzylidene group . Key contrasts:

  • Thermal Stability : The melting point of 11a (243–246°C) exceeds that of typical carbamates (e.g., ethyl carbamate: ~80–100°C), suggesting higher rigidity in fused thiazolo systems .

D-07: A Carboxamide Analog

1-(4-chlorobenzyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide (D-07) replaces the carbamate with a carboxamide linkage. NMR data (δ 2.34 ppm for CH3, δ 9.59 ppm for NH) confirm the amide’s hydrogen-bonding capacity, which may enhance solubility but reduce metabolic stability compared to carbamates .

Comparative Data Table

Compound Name / Feature Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound Thieno[2,3-b]pyridine 4,6-dimethyl; 3-pyrrolyl; 4-Cl-benzyl carbamate C23H19ClN4O2S 454.93 (estimated) High lipophilicity; carbamate stability
Ethyl Carbamate (CAS 919107-57-6) Thieno[2,3-b]pyridine 4,6-dimethyl; 3-pyrrolyl; ethyl carbamate C16H17N3O2S 315.39 Intermediate; lower clogP (~2.8)
5a (Diazenyl Derivative) Thieno[2,3-b]pyridine 4,6-diphenyl; 3-pyrrolyl; 4-Cl-aryl diazenyl C34H22ClN5OS 593.05 Conjugation-prone; high MW
11a (Thiazolo-Pyrimidine) Thiazolo[3,2-a]pyrimidine 2,4,6-trimethylbenzylidene; nitrile C20H10N4O3S 386.43 High melting point (243–246°C)
D-07 (Carboxamide) Pyridine-Pyrrole Hybrid 4-Cl-benzyl; carboxamide linkage C23H23ClN4O2 422.91 Amide H-bonding; moderate solubility

Key Research Findings and Implications

  • Synthetic Flexibility: The thieno[2,3-b]pyridine core is amenable to diverse functionalization, as demonstrated by diazenyl (5a) and carbamate (target compound) derivatives .
  • Structure-Activity Relationships (SAR) : The 4-chlorobenzyl group in the target compound may enhance bioactivity (e.g., kinase inhibition) compared to ethyl or arylidenes, though direct pharmacological data are lacking .
  • Stability Considerations : Carbamates generally exhibit greater hydrolytic stability than esters or amides, making the target compound a candidate for prolonged action in drug design .

Q & A

Q. What synthetic strategies are optimal for constructing the thieno[2,3-b]pyridine core in this compound?

The thieno[2,3-b]pyridine scaffold is typically synthesized via cyclization reactions. A common approach involves reacting 2-aminothiophene derivatives with α,β-unsaturated carbonyl compounds under acidic conditions. For example, intermediates like 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-amine can be formed using a Friedländer-type condensation, followed by carbamate introduction via reaction with 4-chlorobenzyl chloroformate. Key characterization steps include 1^1H-NMR to confirm regioselectivity and mass spectrometry for molecular weight validation .

Q. How can the solubility and stability of this compound be improved for in vitro assays?

Solubility challenges arise from the hydrophobic thienopyridine and chlorobenzyl groups. Methodological solutions include:

  • Using co-solvents like DMSO (≤1% v/v) in aqueous buffers.
  • Derivatizing the carbamate group with hydrophilic moieties (e.g., PEGylation) while retaining bioactivity . Stability studies under varying pH (e.g., 4.0–8.0) and temperatures (4°C–37°C) are critical, with HPLC monitoring degradation products .

Q. What spectroscopic techniques are most reliable for confirming the compound’s structure?

  • 1^1H-NMR and 13^{13}C-NMR : Assign peaks for the pyrrole (δ 6.2–6.8 ppm), thienopyridine aromatic protons (δ 7.5–8.5 ppm), and carbamate carbonyl (δ 155–160 ppm) .
  • IR Spectroscopy : Confirm carbamate C=O stretches at ~1700 cm1^{-1} and pyrrole N-H stretches at ~3400 cm1^{-1} .
  • X-ray Crystallography : Resolve stereochemical ambiguities, as demonstrated for analogous chlorophenyl carbamates .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically addressed?

Discrepancies in IC50_{50} values or target selectivity may arise from:

  • Assay conditions : Compare buffer composition (e.g., ionic strength) and cell lines used. For example, variations in ATP concentrations in kinase assays significantly alter inhibition profiles .
  • Metabolic stability : Use liver microsomes or cytochrome P450 isoforms to assess interspecies differences in compound metabolism .
  • Structural analogs : Synthesize derivatives (e.g., replacing 4-chlorobenzyl with fluorobenzyl) to isolate structure-activity relationships (SAR) .

Q. What computational methods are effective for predicting binding modes to kinase targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model interactions with ATP-binding pockets. Key steps include:

  • Protein preparation : Use crystal structures (PDB: 7SC) for homology modeling .
  • Free energy calculations : MM-PBSA/GBSA to estimate binding affinities, validated by experimental IC50_{50} data .

Q. How can regioselectivity challenges in functionalizing the pyrrole moiety be overcome?

Regioselective modification of the pyrrole ring requires:

  • Protecting group strategies : Use tert-butoxycarbonyl (Boc) to block reactive positions during alkylation or acylation .
  • Catalytic systems : Pd-catalyzed C-H activation for direct functionalization, as shown for similar triazolo-pyrimidines .

Key Challenges and Solutions

  • Stereochemical complexity : Use chiral HPLC or enzymatic resolution to separate enantiomers, critical for optimizing pharmacokinetic profiles .
  • Off-target effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify selectivity cliffs and guide SAR .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.